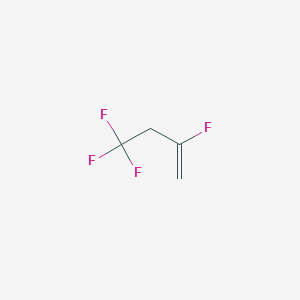

2,4,4,4-Tetrafluorobut-1-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,4,4-tetrafluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4/c1-3(5)2-4(6,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSYJUPLFVFPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475165 | |

| Record name | 2,4,4,4-tetrafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721946-02-7 | |

| Record name | 2,4,4,4-tetrafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 2,4,4,4-Tetrafluorobut-1-ene"

An In-depth Technical Guide to the Synthesis of 2,4,4,4-Tetrafluorobut-1-ene

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound (HFO-1354mfy), a hydrofluoroolefin of significant interest. The primary focus of this document is the detailed exploration of its most viable industrial production route: the catalytic gas-phase dehydrofluorination of 1,1,1,3-tetrafluorobutane (HFC-374mfe). This guide elucidates the underlying reaction mechanisms, principles of catalyst selection, detailed experimental protocols, and methods for purification and characterization. It is intended for researchers, chemists, and process engineers in the fields of fine chemicals, materials science, and drug development who require a deep technical understanding of this synthesis.

Introduction: The Significance of this compound

This compound, also known by its refrigerant designation HFO-1354mfy, is a fluorinated olefin with the chemical formula C₄H₄F₄.[1] As a member of the hydrofluoroolefin (HFO) class of compounds, it is characterized by the presence of a carbon-carbon double bond, which imparts a short atmospheric lifetime and consequently a low global warming potential (GWP) compared to its saturated hydrofluorocarbon (HFC) counterparts. This makes HFOs, including this compound, critical components in the development of next-generation refrigerants, foam-blowing agents, and specialized solvents.[2] Its unique structure, featuring a terminal double bond and a trifluoromethyl group, also makes it a valuable fluorinated building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

This guide moves beyond a simple recitation of steps to provide a field-proven perspective on the synthesis, emphasizing the causality behind experimental choices to ensure both reproducibility and a foundational understanding of the process.

Strategic Synthesis Pathway: Catalytic Dehydrofluorination

The most direct and industrially scalable method for the synthesis of this compound is the catalytic dehydrofluorination of 1,1,1,3-tetrafluorobutane (HFC-374mfe). This process involves the elimination of one molecule of hydrogen fluoride (HF) from the saturated precursor to form the desired alkene.

The overall transformation is as follows:

CH₃CHFCH₂CF₃ → CH₂=CFCH₂CF₃ + HF

This elimination reaction is thermodynamically demanding and requires significant energy input and the use of a suitable catalyst to proceed at a practical rate and selectivity.

The Rationale for Catalytic Dehydrofluorination

The choice of catalytic dehydrofluorination is underpinned by several key factors:

-

Atom Economy: The reaction is a direct elimination, maximizing the conversion of the precursor's atoms into the desired product.

-

Precursor Availability: The precursor, 1,1,1,3-tetrafluorobutane, can be synthesized from readily available feedstocks.[3]

-

Process Control: Gas-phase catalysis in a fixed-bed reactor allows for continuous operation and fine control over reaction parameters such as temperature, pressure, and residence time, which are crucial for optimizing yield and minimizing byproduct formation.

The core challenge of this synthesis lies in the strength of the Carbon-Fluorine bond. The cleavage of this bond is typically the rate-determining step, necessitating a catalyst that can effectively facilitate this process.[4]

The Core of the Process: Mechanism and Catalysis

Reaction Mechanism

The catalytic dehydrofluorination of HFCs is widely understood to proceed via an elimination mechanism on the catalyst surface. The Lewis acid sites on the catalyst are paramount to the reaction's success.[5][6]

The mechanism can be conceptualized as follows:

-

Adsorption: The 1,1,1,3-tetrafluorobutane molecule adsorbs onto the catalyst surface.

-

C-F Bond Activation: A Lewis acid site (e.g., a metal cation like Cr³⁺ or Al³⁺) on the catalyst surface interacts with the highly electronegative fluorine atom at the C-3 position. This interaction polarizes and weakens the C-F bond.

-

Hydrogen Abstraction: A basic site on the catalyst surface, or a concerted mechanism, facilitates the abstraction of a proton (H⁺) from the adjacent C-2 carbon.

-

Elimination & Desorption: The weakened C-F bond breaks, and a double bond forms between C-1 and C-2. The products, this compound and HF, then desorb from the catalyst surface.

This process is often described as an E1-like or E2-like heterogeneous catalytic mechanism. The key is the synergistic action of catalyst sites to lower the activation energy for the elimination of HF.[4]

Caption: Simplified Catalytic Dehydrofluorination Mechanism

Catalyst Selection and Rationale

The choice of catalyst is the most critical factor determining the efficiency and selectivity of the synthesis. The ideal catalyst must possess specific properties:

-

Optimal Acidity: It must have sufficient Lewis acidity to activate the C-F bond but not be so strong as to cause isomerization of the product or rapid deactivation through coking.[4][7]

-

Thermal Stability: The catalyst must be stable under the high temperatures (typically 200-500 °C) required for the reaction.[8]

-

HF Resistance: It must withstand the corrosive HF byproduct generated during the reaction.

Commonly employed catalysts for HFC dehydrofluorination include:

| Catalyst Type | Examples | Rationale & Causality |

| Metal Oxides | Cr₂O₃, NiO | Chromium oxide is a classic dehydrofluorination catalyst. Its surface contains Cr³⁺ Lewis acid sites. It often requires pre-fluorination with HF to be activated and stabilized.[6][9] |

| Metal Fluorides | AlF₃, MgF₂ | These are inherently resistant to HF. Their surfaces possess Lewis acid sites of varying strengths. MgF₂ is noted for its stability and moderate acidity, which can prevent coke formation.[7][10] |

| Supported Metals | Pd on AlF₃, Ni on AlF₃ | The metal component can assist in C-H bond activation, potentially working in synergy with the Lewis acidic support that activates the C-F bond.[5] |

| Mixed Oxides | NiO/Cr₂O₃ | Combining metals can create synergistic effects, improving activity and stability compared to single-component catalysts.[6] |

For the synthesis of this compound, chromium-based catalysts or metal fluorides are highly effective choices.

Experimental Protocol: A Self-Validating System

The following protocol describes a representative gas-phase synthesis. This procedure is designed as a self-validating system, where careful control of variables ensures reproducible outcomes.

Materials and Equipment

-

Reactant: 1,1,1,3-Tetrafluorobutane (HFC-374mfe), >99% purity

-

Catalyst: High surface area Chromium(III) oxide (Cr₂O₃) or pre-fluorinated activated alumina.

-

Inert Gas: Nitrogen (N₂), >99.99% purity

-

Reactor: Fixed-bed tubular reactor (e.g., Inconel® or Hastelloy® construction), capable of withstanding high temperatures and HF.

-

Ancillary Equipment: Mass flow controllers, furnace, condenser, scrubbing column (for HF removal), product collection trap (cold trap).

Workflow Diagram

Caption: Process Flow Diagram for Synthesis

Step-by-Step Procedure

-

Catalyst Loading and Activation:

-

Load the tubular reactor with the chosen catalyst (e.g., 50-100 g of Cr₂O₃).

-

Heat the reactor to 350-400 °C under a steady flow of dry nitrogen (e.g., 50-100 mL/min) for 2-4 hours to remove any adsorbed moisture.

-

(Rationale: Water can poison the catalyst and affect activity. This drying step ensures a clean, active surface.)

-

If required (especially for oxide catalysts), perform a pre-fluorination step by introducing a controlled flow of HF diluted in N₂ at high temperature. This stabilizes the catalyst surface and generates the active oxyfluoride species.

-

-

Reaction Execution:

-

Set the reactor furnace to the desired reaction temperature, typically in the range of 300 °C to 450 °C .

-

Using mass flow controllers, introduce a gaseous feed of 1,1,1,3-tetrafluorobutane and nitrogen into the reactor. A typical molar ratio of N₂ to HFC-374mfe might be between 1:1 and 5:1.

-

(Rationale: Nitrogen acts as a diluent to control the partial pressure of the reactant and helps manage the reaction exotherm.)

-

The total gas hourly space velocity (GHSV) should be controlled, typically in the range of 500 to 2000 h⁻¹, to achieve a contact time of approximately 10 to 120 seconds.[8]

-

-

Product Collection and Purification:

-

Pass the reactor effluent through a condenser cooled to approximately -10 °C to condense the majority of the unreacted starting material and the product.

-

Route the gas stream through an aqueous scrubbing solution (e.g., dilute potassium hydroxide or water) to neutralize and remove the acidic HF byproduct.

-

(Trustworthiness: This step is critical for safety and to prevent corrosion of downstream equipment. The efficiency of the scrubber should be monitored.)

-

Pass the scrubbed gas stream through a cold trap maintained at -78 °C (dry ice/acetone bath) to collect the final product, this compound.

-

The collected crude product can be further purified by fractional distillation to separate it from any remaining starting material or byproducts.

-

Process Parameters and Optimization

The yield and selectivity of the reaction are highly dependent on the process parameters. The following table summarizes their effects.

| Parameter | Typical Range | Effect on Process & Rationale |

| Temperature | 300 - 450 °C | Higher temperatures increase the conversion rate but may decrease selectivity by promoting side reactions (e.g., coking, isomerization). An optimal temperature balances conversion and selectivity.[8] |

| Pressure | Atmospheric | Sub-atmospheric pressure can favor the elimination reaction by Le Chatelier's principle (more moles of gas on the product side) but adds equipment complexity.[8] |

| Contact Time / GHSV | 10 - 120 s | Longer contact times increase conversion but also the risk of byproduct formation. Shorter times may lead to incomplete reaction. This must be optimized for the specific catalyst and temperature. |

| Catalyst | Cr₂O₃, AlF₃, etc. | The nature of the catalyst's active sites dictates the fundamental activity and selectivity of the process, as discussed in Section 3.2. |

Safety and Handling

Ensuring a safe laboratory environment is paramount when handling fluorinated compounds and high-temperature reactions.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, flame-retardant lab coat, and gloves suitable for handling fluorinated compounds.

-

Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of volatile reactants or products.

-

HF Hazard: Hydrogen fluoride is an extremely corrosive and toxic byproduct. The scrubbing system must be robust, and personnel should be trained in HF safety protocols. Calcium gluconate gel should be readily available as a first aid measure for skin contact.

-

Pressure: The system operates with heated, pressurized gases. Ensure all fittings and tubing are rated for the reaction conditions and perform leak checks before introducing reactants.

References

- Aqueous dehydrofluorination method. (n.d.). Google Patents.

- Process and intermediates for preparing 1,1,3-trichloro-4,4,4-trifluorobut-1-ene and (e)-1,1,1,4,4,4-hexafluorobut-2-ene. (n.d.). Google Patents.

-

Dehydrofluorination by catalytic cooperative effect. MATEC Web of Conferences. (2018). Retrieved January 17, 2026, from [Link]

- Dehydrofluorination and dehydrogenation of fluorinated alkanes. (n.d.). Google Patents.

- Process for producing 2,3,3,3-tetrafluoropropene. (n.d.). Google Patents.

-

1,1,1,3-Tetrafluorobutane. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

- Compositions of this compound and cis-1,1,1,4,4,4-hexafluorobut-2-ene. (n.d.). Google Patents.

-

Catalytic dehydrofluorination of CF3CH3(HFC143a) into CF2CH2(HFC1132a). (1998). Applied Catalysis B: Environmental. Retrieved January 17, 2026, from [Link]

-

(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. (2021). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Catalytic dehydrofluorination of 1,1,1,3,3-pentafluoropropane to 1,3,3,3-tetrafluoropropene over fluorinated NiO/Cr2O3 catalysts. (2018). RSC Advances. Retrieved January 17, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

- Method for preparing trans-1, 1,1,4,4, 4-hexafluoro-2-butene. (n.d.). Google Patents.

-

(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Rational design of MgF2 catalysts with long-term stability for the dehydrofluorination of 1,1-difluoroethane (HFC-152a). (2019). RSC Advances. Retrieved January 17, 2026, from [Link]

-

Preparation of cis-1,1,1,4,4,4-hexafluorobut-2-ene by cis-selective semi-hydrogenation of perfluoro-2-butyne. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Rational design of MgF2 catalysts with long-term stability for the dehydrofluorination of 1,1-difluoroethane (HFC-152a). (2019). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

- 1. This compound | C4H4F4 | CID 11983797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]

- 3. 1,1,1,3-Tetrafluorobutane | C4H6F4 | CID 15914919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. United States Patent and Trademark Office [uspto.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patents.justia.com [patents.justia.com]

- 7. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US7872161B2 - Process for producing 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]

- 9. WO2019113052A1 - Process and intermediates for preparing 1,1,3-trichloro-4,4,4-trifluorobut-1-ene and (e)-1,1,1,4,4,4-hexafluorobut-2-ene - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

"2,4,4,4-Tetrafluorobut-1-ene chemical properties"

An In-Depth Technical Guide to the Chemical Properties of 2,4,4,4-Tetrafluorobut-1-ene

Introduction

This compound is a fluorinated olefin of significant interest in synthetic and medicinal chemistry. The strategic placement of fluorine atoms imparts unique electronic properties to the molecule, rendering it a valuable building block for the synthesis of complex fluorinated compounds. Its structure, featuring both a reactive double bond and a stable trifluoromethyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound, with the chemical formula C₄H₄F₄, possesses a terminal double bond and a trifluoromethyl group at the C4 position.[1][2][3] The electron-withdrawing nature of the fluorine atoms significantly influences the electron density and reactivity of the π-system.

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Properties

The physical properties of this compound are dictated by its fluorine content and molecular weight. These properties are essential for its handling, purification, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 721946-02-7 | [2][3][4] |

| Molecular Formula | C₄H₄F₄ | [1][2][3] |

| Molecular Weight | 128.07 g/mol | [2][3] |

| Boiling Point | 29-31 °C | [3] |

| Predicted Density | 1.150 ± 0.06 g/cm³ | [3] |

While detailed spectroscopic data is not publicly cataloged, the structure suggests key features:

-

¹H NMR: Signals would be expected for the vinyl protons (H₂C=) and the methylene protons (-CH₂-), with coupling to each other and to the fluorine atoms.

-

¹⁹F NMR: A singlet for the -CF₃ group and a multiplet for the fluorine atom at C2 would be anticipated.

-

¹³C NMR: Four distinct carbon signals corresponding to the C=CH₂, C=CF, -CH₂-, and -CF₃ groups.

-

IR Spectroscopy: Characteristic absorption bands for C=C stretching, C-H stretching, and strong C-F bond vibrations.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay between its electron-deficient double bond and the allylic hydrogens. The strong inductive effect of the fluorine atoms polarizes the molecule, making the terminal carbon of the double bond susceptible to nucleophilic attack and the internal carbon prone to electrophilic attack, though overall reactivity towards electrophiles is reduced compared to non-fluorinated alkenes.

Reactions at the Double Bond

The π-bond is the primary site for chemical transformations, such as addition reactions.

-

Halogenation: Similar to other fluoroolefins, this compound is expected to undergo halogenation with reagents like bromine (Br₂) or iodine monochloride (ICl).[5][6] This type of reaction typically proceeds via a cyclic halonium ion intermediate, followed by nucleophilic attack. The regioselectivity of such additions would be influenced by the electronic effects of the fluorine substituents.

Caption: Workflow for the bromination of this compound.

Pericyclic Reactions: The Ene Reaction

The presence of allylic hydrogens on the C3 carbon allows this compound to function as the "ene" component in an ene reaction.[7][8] This is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a π-bonded species (the enophile).[7][8] The reaction proceeds through a six-membered transition state, resulting in the formation of a new σ-bond, the migration of the double bond, and a 1,5-hydrogen shift.[7]

Mechanism Rationale: The reaction is concerted and thermally allowed.[7] Lewis acid catalysis can significantly lower the reaction temperature and improve selectivity by activating the enophile.[8][9] The choice of enophile is critical; electron-deficient species like maleic anhydride or diethyl azodicarboxylate are highly effective.

Caption: Logical flow of an Ene reaction involving the title compound.

Applications in Drug Discovery and Materials Science

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design.[10] Fluorine atoms can enhance metabolic stability, increase binding affinity, and modulate pKa and lipophilicity.[10] this compound serves as a valuable precursor for introducing fluorinated motifs.

-

Bioisosteric Replacement: The gem-difluoroalkyl group, accessible from precursors like this, is a well-established bioisostere for carbonyl groups.[10] Replacing a ketone or amide carbonyl with a CF₂ group can improve a drug candidate's pharmacokinetic profile without losing the key electronic interactions required for biological activity.[10]

-

Chemical Probes and Clinical Candidates: Small, functionalized molecules derived from versatile building blocks are often starting points for the development of chemical probes and, eventually, clinical drug candidates.[11] The reactivity of this compound allows for its incorporation into diverse molecular scaffolds for screening and optimization. For instance, fluorinated linkers have been shown to enhance the properties of potent enzyme inhibitors.[12]

Safety, Handling, and Storage

As with all fluorinated compounds and pressurized gases, proper safety protocols are mandatory. While specific data for this compound is limited, information for structurally related chemicals provides a strong basis for safe handling.

Hazards Summary:

-

Physical: May contain gas under pressure; can explode if heated.

-

Health: Causes skin and serious eye irritation.[13][14] May cause respiratory irritation.[13][14]

Standard Laboratory Handling Protocol

Objective: To safely handle and dispense this compound for a chemical reaction.

Materials:

-

Lecture bottle of this compound with a regulator.

-

Chemically resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.

-

A certified chemical fume hood.

-

Reaction vessel cooled in a dry ice/acetone bath.

-

Condenser and bubbler setup.

Procedure:

-

Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required Personal Protective Equipment (PPE).[13]

-

Apparatus Setup: Secure the lecture bottle in the fume hood. Attach the regulator securely. Assemble the reaction glassware, ensuring all joints are properly sealed.

-

Cooling: Cool the receiving flask to approximately -78 °C to condense the gaseous butene.

-

Dispensing: Slowly open the main valve on the lecture bottle, then carefully open the regulator valve to establish a gentle flow of gas into the cooled reaction vessel. Monitor the process closely.

-

Shutdown: Once the desired amount is dispensed, close the regulator valve first, followed by the main valve on the lecture bottle.

-

Cleanup: Handle all contaminated materials as hazardous waste. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a well-ventilated place and protect from sunlight. Keep the container tightly closed.

-

Disposal: Dispose of contents and container to an approved waste disposal plant or authorized incinerator, often equipped with a scrubber to handle fluoride byproducts.[13]

Conclusion

This compound is a specialized chemical with a rich reactivity profile governed by its unique electronic structure. Its ability to participate in both additions at the double bond and pericyclic reactions, combined with its utility as a source of fluorinated moieties, makes it a powerful tool for synthetic chemists. For professionals in drug discovery, its potential as a building block for creating metabolically robust and potent therapeutic agents is of particular importance. A thorough understanding of its properties and adherence to strict safety protocols are essential for harnessing its full synthetic potential.

References

-

PubChem. This compound | C4H4F4 | CID 11983797. Available from: [Link]

-

PubChem. This compound-1,3-dione | C4F4O2. Available from: [Link]

-

PubChem. (+,-)-1,3,4,4-Tetrachloro-1,2,3,4-tetrafluoro-1-butene. Available from: [Link]

-

MDPI. Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms. Available from: [Link]

-

National Center for Biotechnology Information. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Available from: [Link]

-

Wikipedia. Ene reaction. Available from: [Link]

-

Royal Society of Chemistry. Chemogenomics for drug discovery: clinical molecules from open access chemical probes. Available from: [Link]

-

National Center for Biotechnology Information. General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. Available from: [Link]

-

ResearchGate. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Available from: [Link]

-

PubChem. 1,1,2,3,3,4,4,4-Octafluorobut-1-ene | C4F8. Available from: [Link]

-

PubChem. 2,4,4,4-Tetrachloro-1,1,1-trifluorobutane. Available from: [Link]

-

PubChem. (E)-1,1,1,2-tetrafluorobut-2-ene | C4H4F4. Available from: [Link]

-

PubChem. 4,4-Difluorobut-1-ene | C4H6F2. Available from: [Link]

-

Chemistry LibreTexts. Ene Reactions. Available from: [Link]

-

SciSpace. Thermodynamic Properties of 2,3,3,3-Tetrafluoroprop-1-ene (R1234yf): Vapor Pressure and p–ρ–T Measurements and an Equation. Available from: [Link]

-

PubMed. Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy. Available from: [Link]

-

ResearchGate. Preparation of cis-1,1,1,4,4,4-hexafluorobut-2-ene by cis-selective semi-hydrogenation of perfluoro-2-butyne. Available from: [Link]

-

PubChem. 4-Bromo-3,3,4,4-tetrafluoro-1-butene | C4H3BrF4. Available from: [Link]

-

ResearchGate. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Available from: [Link]

-

ResearchGate. Thermodynamic Properties of 2,3,3,3-Tetrafluoroprop-1-ene (R1234yf): Vapor Pressure and p–ρ–T Measurements and an Equation of State | Request PDF. Available from: [Link]

-

Semantic Scholar. Table 3 from Thermodynamic Properties of 2,3,3,3-Tetrafluoroprop-1-ene (R1234yf): Vapor Pressure and p–ρ–T Measurements and an Equation of State. Available from: [Link]

-

IRIS. Thermodynamic properties of cis-1-chloro-2,3,3,3-tetrafluoro-1-propene [R-1224yd(Z)]: Experimental measurements of the density. Available from: [Link]

-

YouTube. Ene Reactions. Available from: [Link]

-

Royal Society of Chemistry. Reactions of tetrafluoroethene oligomers. Part 9. Some reactions of perfluoro(1-ethyl-1-methylpropyl)(s-butyl)ethanolide (an α-lactone). Available from: [Link]

- Google Patents. Process for the preparation of 4-bromo-1,1-difluorobut-1-ene and 2,4-dibromo-1,1,1-trifluorobutane.

Sources

- 1. This compound | C4H4F4 | CID 11983797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 721946-02-7 CAS MSDS (2,4,4,4-TETRAFLUORO-1-BUTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2,4,4,4-TETRAFLUORO-1-BUTENE | 721946-02-7 [chemicalbook.com]

- 5. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ene reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemogenomics for drug discovery: clinical molecules from open access chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. synquestlabs.com [synquestlabs.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Profile of 2,4,4,4-Tetrafluorobut-1-ene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 2,4,4,4-Tetrafluorobut-1-ene (HFO-1354mzy). As a member of the hydrofluoroolefin (HFO) class of compounds, it is of significant interest in materials science and as a potential refrigerant. Understanding its spectroscopic signature is crucial for its identification, characterization, and quality control in research and industrial applications. This document delves into the theoretical and predicted spectroscopic data for this compound, covering Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS). Each section provides a detailed analysis of the expected spectral features, supported by established spectroscopic principles and data from analogous fluorinated compounds.

Introduction

This compound, with the chemical formula C₄H₄F₄, is a fluorinated alkene.[1] Its structure, featuring a terminal double bond and a trifluoromethyl group, gives rise to a unique spectroscopic profile that is instrumental in its analysis. The presence of both hydrogen and fluorine atoms makes multinuclear NMR spectroscopy a particularly powerful tool for its structural elucidation. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the spectroscopic properties of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by absorption bands corresponding to C-H, C=C, and C-F bond vibrations.

Predicted IR Spectral Data

The following table summarizes the predicted vibrational frequencies for the key functional groups in this compound. These predictions are based on typical frequency ranges for similar compounds.[2][3]

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp² hybridized) | =C-H | 3100 - 3000 | Medium |

| C-H stretch (sp³ hybridized) | -CH₂- | 2960 - 2850 | Medium |

| C=C stretch | C=C | 1680 - 1630 | Medium-Weak |

| C-F stretch | C-F | 1400 - 1000 | Strong |

| C-H bend | -CH₂- | 1470 - 1450 | Medium |

| C-H wag (out-of-plane) | =CH₂ | 1000 - 600 | Strong |

Interpretation of the IR Spectrum

The presence of both sp² and sp³ C-H stretching frequencies is a key diagnostic feature, confirming the existence of both the alkene and alkane-like portions of the molecule.[4] The C=C stretching absorption, while present, may be of medium to weak intensity. The most prominent feature of the IR spectrum is expected to be the strong and broad absorption bands in the 1400-1000 cm⁻¹ region, which are characteristic of C-F stretching vibrations.[5] The significant electronegativity of fluorine atoms leads to a large change in dipole moment during vibration, resulting in intense IR signals.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

Sample Spectrum: The sample spectrum is then recorded. The IR beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a small distance into the sample, allowing for the absorption of IR radiation at specific frequencies.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The data is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the protons in the molecule, with their chemical shifts, integration, and splitting patterns providing a wealth of structural information.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| =CH₂ | 4.5 - 5.5 | Multiplet | 2H |

| =CH- | 5.5 - 6.5 | Multiplet | 1H |

| -CH₂- | 2.5 - 3.5 | Multiplet | 2H |

The olefinic protons (=CH₂ and =CH-) are expected to resonate at the downfield end of the spectrum due to the deshielding effect of the double bond.[6] The methylene protons (-CH₂-) will appear further upfield. The multiplicity of each signal will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The geminal, cis, and trans H-H couplings in the vinyl group, along with coupling to the adjacent methylene protons and the geminal fluorine, will result in intricate multiplet patterns. Similarly, the methylene protons will be split by the adjacent vinyl proton and the geminal fluorine on the neighboring carbon.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically recorded with proton decoupling to simplify the signals to singlets. However, coupling to fluorine (C-F) will still be observed.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | C-F Coupling |

| C=CH₂ | 110 - 125 | Doublet |

| C =CH₂ | 130 - 150 | Doublet |

| -CH₂- | 30 - 50 | Triplet |

| -CF₃ | 120 - 130 | Quartet |

The two sp² hybridized carbons of the double bond will have distinct chemical shifts, with the carbon bearing the fluorine atom appearing at a different shift due to the electronegativity and coupling effects of the fluorine.[7][8] The methylene carbon will resonate in the aliphatic region. The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The other carbons will also show splitting due to coupling with fluorine atoms over one, two, or three bonds.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides detailed information about the fluorine environments in the molecule.[9]

| Fluorine Environment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity |

| =CF- | -90 to -110 | Multiplet |

| -CF₃ | -70 to -80 | Singlet |

The ¹⁹F NMR spectrum is expected to show two distinct signals corresponding to the two different fluorine environments. The fluorine atom attached to the double bond will appear as a complex multiplet due to coupling with the vicinal and geminal protons. The three equivalent fluorine atoms of the trifluoromethyl group will appear as a singlet in a proton-decoupled spectrum, or as a triplet in a proton-coupled spectrum due to coupling with the adjacent methylene protons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, is added. For ¹⁹F NMR, an external or internal reference like CFCl₃ can be used.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is performed.

-

¹³C NMR: A proton-decoupled experiment (e.g., using a DEPT sequence) is typically run to enhance sensitivity and simplify the spectrum.

-

¹⁹F NMR: A one-pulse experiment, often with proton decoupling, is performed.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. Integration of the signals is performed to determine the relative number of nuclei.

Caption: A generalized workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (128.07 g/mol ).[1]

-

Key Fragmentation Pathways: Fragmentation is likely to occur at the weaker bonds in the molecule. Common fragmentation patterns for fluorinated alkanes and alkenes involve the loss of fluorine atoms, HF, and small alkyl or fluoroalkyl fragments.[10][11]

| m/z | Possible Fragment Ion | Notes |

| 128 | [C₄H₄F₄]⁺ | Molecular Ion |

| 109 | [C₄H₄F₃]⁺ | Loss of a fluorine atom |

| 81 | [C₃H₂F₃]⁺ | Loss of a CH₂F fragment |

| 69 | [CF₃]⁺ | A common and stable fragment |

| 59 | [C₂H₂F₂]⁺ | Cleavage of the C-C bond adjacent to the double bond |

Interpretation of the Mass Spectrum

The presence of the molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. The observation of a peak at m/z 69, corresponding to the [CF₃]⁺ ion, would be a strong indicator of the trifluoromethyl group. Other fragment ions will arise from the cleavage of C-C and C-F bonds, and their relative abundances will depend on the stability of the resulting cations and neutral radicals.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through direct injection.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

Fragmentation: The molecular ions are energetically unstable and fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Caption: A simplified workflow for Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic data of this compound, as predicted and analyzed in this guide, provides a robust framework for its identification and characterization. The combination of IR, multinuclear NMR, and mass spectrometry offers a complementary and comprehensive approach to elucidating its molecular structure. While the data presented here is based on theoretical predictions and analogies to similar compounds, it serves as a valuable reference for researchers and scientists working with this and other fluorinated molecules. Experimental verification of these predicted spectroscopic features will be a crucial next step in solidifying our understanding of this important compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33. Available at: [Link]

-

Clark, J. (2020). Interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

-

LibreTexts. (2023). 13C NMR Chemical Shift. Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Clark, J. (2021). Fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of but-1-ene. Retrieved from [Link]

- Papov, V. V., et al. (2021). Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms.

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved from [Link]

-

MzCloud. (n.d.). Advanced Mass Spectral Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Molecular Spectroscopic Data | NIST [nist.gov]

- 2. 4-BROMO-3,3,4,4-TETRAFLUORO-1-BUTENE(18599-22-9) 1H NMR spectrum [chemicalbook.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. scispace.com [scispace.com]

- 6. 1H proton nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-butene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 2,4,4,4-Tetrafluorobut-1-ene

Executive Summary

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectrum of 2,4,4,4-Tetrafluorobut-1-ene (C₄H₄F₄). As a molecule featuring a terminal alkene, a stereogenic center, and multiple fluorine atoms, its structural elucidation presents a compelling challenge that is ideally suited for multinuclear NMR spectroscopy. This document offers a predictive interpretation of the ¹H and ¹⁹F NMR spectra, grounded in fundamental principles of chemical shifts and spin-spin coupling. We will explore the causality behind the expected spectral patterns, propose experimental protocols for data acquisition, and introduce advanced NMR techniques for unambiguous signal assignment. This guide is intended for researchers and drug development professionals who utilize fluorinated compounds and require a deep understanding of their structural characterization.

Introduction: The Analytical Significance of Fluorine NMR

This compound is a fluorinated olefin with a unique arrangement of hydrogen and fluorine atoms, making it an interesting subject for spectroscopic analysis. The incorporation of fluorine into organic molecules can dramatically alter their chemical and biological properties, a strategy widely employed in pharmaceutical and agrochemical development.[1] Consequently, robust analytical methods for the unambiguous characterization of such compounds are paramount.

NMR spectroscopy is the premier technique for this purpose. While ¹H NMR provides foundational data, ¹⁹F NMR offers several distinct advantages for analyzing organofluorine compounds[1][2]:

-

High Sensitivity: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, making it nearly as sensitive as the ¹H nucleus. Furthermore, ¹⁹F is 100% naturally abundant.[2][3]

-

Wide Chemical Shift Range: The chemical shift dispersion for ¹⁹F is significantly larger than for ¹H, spanning hundreds of ppm. This vast range minimizes the probability of signal overlap, even in complex molecules, allowing for easier interpretation.[4][5]

-

Rich Coupling Information: Fluorine nuclei couple not only with protons but also with other fluorine nuclei, often over multiple bonds (long-range coupling). These coupling constants (J-values) provide invaluable information about molecular connectivity and conformation.[3][5]

This guide will leverage these principles to construct a detailed predictive model of the NMR spectra of this compound.

Molecular Structure and Predicted NMR Environments

To interpret the NMR spectrum, we must first analyze the molecule's structure to identify all chemically non-equivalent nuclei.

Chemical Structure: CH₂=CF-CH₂-CF₃

The molecule contains a chiral center at the C2 carbon, which is bonded to four different groups (=CH₂, -F, -CH₂CF₃, and -H, though the H is not explicitly shown in the simplified formula, it is implied as the fourth bond if the structure were saturated, but here it is a vinylic C-F bond). However, the structure is more accurately depicted as having a double bond between C1 and C2. The C2 carbon is attached to a fluorine, a CH₂CF₃ group, and is part of the C=C double bond. Due to this asymmetry, the protons on the terminal methylene group (C1) are diastereotopic, as are the protons on the C3 methylene group.

This leads to the following distinct NMR environments:

-

Protons (¹H): Four signals are expected.

-

H-1a & H-1b: Two diastereotopic vinyl protons on C1.

-

H-3a & H-3b: Two diastereotopic methylene protons on C3.

-

-

Fluorines (¹⁹F): Two signals are expected.

-

F-2: One vinylic fluorine on C2.

-

F-4: Three equivalent fluorines of the trifluoromethyl (-CF₃) group on C4.

-

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum will exhibit significant complexity due to multiple couplings between protons and fluorines (H-F coupling). The electronegativity of the fluorine atoms will generally deshield adjacent protons, shifting their signals downfield.

Expected Chemical Shifts and Splitting Patterns:

-

H-1a and H-1b (Vinyl Protons, ~5.0-6.5 ppm): These protons are in the deshielded region typical for alkenes.[6] They will appear as two separate, complex multiplets.

-

Geminal H-H Coupling (²JH1a-H1b): Typically small for terminal alkenes (0-3 Hz).[6]

-

Geminal H-F Coupling (²JH1-F2): A large coupling to the fluorine on C2 is expected.

-

Vicinal H-F Coupling (³JH1-F2): The cis and trans relationships between H-1 protons and F-2 will result in different coupling constants.

-

Long-Range Coupling: Small couplings to the C3 protons (⁴JHH) and potentially to the C4 fluorines (⁵JHF) may further complicate the signals.

-

-

H-3a and H-3b (Methylene Protons, ~2.5-3.5 ppm): These diastereotopic protons are adjacent to the electron-withdrawing -CF₃ group and the double bond, placing them in the allylic region. They will appear as a complex multiplet, often referred to as an AB quartet further split by other nuclei.

-

Geminal H-H Coupling (²JH3a-H3b): A typical geminal coupling of ~12-18 Hz is expected.

-

Vicinal H-F Coupling (³JH3-F4): Strong coupling to the three equivalent fluorines on C4 will split the signal into a quartet-like pattern for each proton.

-

Allylic H-F Coupling (⁴JH3-F2): Coupling to the vinylic fluorine F-2 is also expected.

-

| Proton(s) | Predicted δ (ppm) | Key Couplings | Expected Multiplicity |

| H-1a, H-1b | 5.0 - 6.5 | ²JHH, ²JHF(cis/trans), ⁴JHH, ⁵JHF | Two complex multiplets |

| H-3a, H-3b | 2.5 - 3.5 | ²JHH, ³JHF, ⁴JHF | Complex multiplet (AB quartet of quartets) |

graph "Proton_Coupling_Network" { graph [layout=neato, splines=true, overlap=false, maxiter=1000]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2]; edge [penwidth=1.5];// Nodes H1a [label="H1a", pos="0,1!", color="#4285F4"]; H1b [label="H1b", pos="0,-1!", color="#4285F4"]; F2 [label="F2", pos="2,0!", color="#EA4335"]; H3a [label="H3a", pos="4,1!", color="#FBBC05"]; H3b [label="H3b", pos="4,-1!", color="#FBBC05"]; CF3 [label="CF3", pos="6,0!", color="#34A853"];

// Edges with labels H1a -- H1b [label="²JHH", color="#5F6368", style=dashed]; H1a -- F2 [label="²JHF", color="#5F6368"]; H1b -- F2 [label="²JHF", color="#5F6368"]; F2 -- H3a [label="⁴JHF", color="#5F6368", style=dotted]; F2 -- H3b [label="⁴JHF", color="#5F6368", style=dotted]; H3a -- H3b [label="²JHH", color="#5F6368", style=dashed]; H3a -- CF3 [label="³JHF", color="#5F6368"]; H3b -- CF3 [label="³JHF", color="#5F6368"]; }

Predicted ¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum is expected to be simpler in terms of the number of signals but will still show intricate splitting due to H-F and F-F couplings.

Expected Chemical Shifts and Splitting Patterns:

-

-CF₃ Group (F-4, ~ -70 to -75 ppm): The trifluoromethyl group typically appears in this upfield region. Its signal will be split by the two adjacent protons on C3.

-

Vicinal F-H Coupling (³JF4-H3): Coupling to the two H-3 protons will split the signal into a triplet .

-

-

Vinylic Fluorine (F-2, ~ -90 to -120 ppm): Fluorines attached to a double bond are found in a distinct chemical shift region. This signal will be highly complex.

-

Geminal F-H Coupling (²JF2-H1a/b): Two different, large couplings to the geminal protons on C1 will occur.

-

Allylic F-H Coupling (⁴JF2-H3a/b): Long-range coupling to the two protons on C3 will add further splitting.

-

Long-Range F-F Coupling (⁵JF2-F4): A small five-bond coupling between the vinylic fluorine and the -CF₃ group is possible, which would split the signal into a quartet.

-

| Fluorine(s) | Predicted δ (ppm, ref. CFCl₃) | Key Couplings | Expected Multiplicity |

| -CF₃ (F-4) | -70 to -75 | ³JFH | Triplet (t) |

| -CF (F-2) | -90 to -120 | ²JFH(cis/trans), ⁴JFH, ⁵JFF | Complex multiplet |

graph "Fluorine_Coupling_Network" { graph [layout=neato, splines=true, overlap=false, maxiter=1000]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2]; edge [penwidth=1.5];// Nodes F2 [label="F2", pos="0,0!", color="#EA4335"]; H1a [label="H1a", pos="-2,1!", color="#4285F4"]; H1b [label="H1b", pos="-2,-1!", color="#4285F4"]; H3a [label="H3a", pos="2,1!", color="#FBBC05"]; H3b [label="H3b", pos="2,-1!", color="#FBBC05"]; CF3 [label="CF3", pos="4,0!", color="#34A853"];

// Edges with labels F2 -- H1a [label="²JFH", color="#5F6368"]; F2 -- H1b [label="²JFH", color="#5F6368"]; F2 -- H3a [label="⁴JFH", color="#5F6368", style=dotted]; F2 -- H3b [label="⁴JFH", color="#5F6368", style=dotted]; F2 -- CF3 [label="⁵JFF", color="#5F6368", style=dashed]; CF3 -- H3a [label="³JFH", color="#5F6368"]; CF3 -- H3b [label="³JFH", color="#5F6368"]; }

Experimental Protocols and Advanced Techniques

Acquiring high-quality, interpretable spectra requires careful experimental design.

Standard Acquisition Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Add a small amount of an internal standard if quantitative analysis is needed. Tetramethylsilane (TMS) is the standard for ¹H NMR. For ¹⁹F NMR, CFCl₃ is the traditional standard (0 ppm), though it is often referenced indirectly using a known secondary standard due to its ozone-depleting nature.

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and match the ¹H probe.

-

Acquire a standard single-pulse ¹H spectrum. Due to the complexity, ensure adequate spectral width and resolution (at least 32k data points).

-

Integrate the signals to confirm the proton ratios.

-

-

¹⁹F NMR Acquisition:

-

Switch the spectrometer to the ¹⁹F channel. Tune and match the fluorine probe.

-

Acquire a standard single-pulse ¹⁹F spectrum. A very large spectral width (~250 ppm or more) may be necessary to ensure all signals are captured.[3]

-

To simplify the spectrum and aid assignment, acquire a ¹⁹F{¹H} decoupled spectrum . This will collapse the multiplets caused by H-F coupling, simplifying the F-2 signal and turning the F-4 triplet into a singlet (or a narrow quartet if ⁵JFF is resolved).

-

Advanced 2D NMR Experiments for Unambiguous Assignment

For a molecule of this complexity, 2D NMR is essential for a definitive structural proof.

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. A cross-peak between the H-1 and H-3 regions would confirm the ⁴JHH allylic coupling.

-

¹H-¹⁹F HETCOR (Heteronuclear Correlation): This is a crucial experiment that correlates proton signals with the fluorine signals they are coupled to.[1] It will definitively link the H-1 and H-3 multiplets to the F-2 and F-4 signals, respectively, confirming the assignments made in the 1D spectra.

-

¹H-¹³C HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): These experiments correlate protons with the carbons they are attached to (HSQC) or coupled to over 2-3 bonds (HMBC). They are used to assign the carbon backbone and confirm the overall connectivity.

Conclusion

The NMR characterization of this compound is a multi-faceted analytical task that perfectly illustrates the power of multinuclear NMR. The ¹H spectrum is predicted to be complex, with significant signal overlap and splitting due to numerous H-H and H-F couplings. The ¹⁹F spectrum, while simpler, provides critical and complementary information, with a characteristic triplet for the -CF₃ group and a complex multiplet for the vinylic fluorine. A comprehensive analysis, combining 1D ¹H and ¹⁹F spectra with proton-decoupled ¹⁹F experiments and advanced 2D correlation techniques, is essential for the complete and unambiguous assignment of all signals and the ultimate confirmation of the molecular structure. This guide provides the theoretical framework and experimental strategy necessary to confidently undertake such an analysis.

References

-

M. Z. M. Salem, et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 452–459. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

K. A. Worrall, et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(18), 4848–4857. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Yale University. (n.d.). Fluorine NMR. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biophysics.org [biophysics.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. azom.com [azom.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Mass Spectrometry of 2,4,4,4-Tetrafluorobut-1-ene: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the mass spectrometry of 2,4,4,4-tetrafluorobut-1-ene (C₄H₄F₄), a fluorinated alkene of interest in various chemical and pharmaceutical applications. Given the absence of a publicly available, experimentally verified mass spectrum for this specific molecule, this document outlines a theoretical yet expertly grounded fragmentation pattern based on established principles of mass spectrometry for alkenes and fluorinated compounds. This guide is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the structural elucidation and analysis of complex organic molecules.

Introduction to this compound and its Mass Spectrometric Analysis

This compound is a hydrofluoroolefin (HFO) with the chemical structure illustrated below. Its molecular weight is 128.07 g/mol .[1][2] The presence of both a double bond and a trifluoromethyl group suggests a rich and informative fragmentation pattern under mass spectrometric analysis, crucial for its unambiguous identification in complex matrices.

Chemical Structure:

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For a molecule like this compound, understanding its behavior under different ionization techniques, primarily Electron Ionization (EI) and Chemical Ionization (CI), is paramount for both qualitative and quantitative analysis.

Predicted Fragmentation Patterns under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of a molecule's structure.[3] The fragmentation of this compound is predicted to be influenced by two primary structural features: the allylic position and the highly stable trifluoromethyl group.

The initial step in EI-MS is the formation of a molecular ion (M⁺•) by the removal of an electron. For alkenes, this electron is most likely removed from the π-system of the double bond.[4]

Molecular Ion: [CH₂=CH-CH₂-CF₃]⁺•, m/z = 128

The molecular ion of alkenes is generally observable, providing crucial information about the molecular weight.[4]

Key Fragmentation Pathways

The primary fragmentation pathways for the molecular ion of this compound are expected to be:

-

Allylic Cleavage: This is a characteristic fragmentation for alkenes where the bond beta to the double bond is cleaved.[1][5][6] This process is highly favored as it leads to the formation of a resonance-stabilized allylic cation. In this molecule, cleavage of the C-C bond between C2 and C3 is anticipated.

-

Pathway A: Formation of the Allyl Cation. Cleavage of the C2-C3 bond with charge retention on the allyl fragment would yield a cation at m/z = 41 . This is a very common and often abundant fragment in the mass spectra of terminal alkenes.[7][8] The neutral fragment would be the trifluoromethyl radical (•CF₃).

[CH₂=CH-CH₂-CF₃]⁺• → [CH₂=CH-CH₂]⁺ + •CF₃ (m/z = 128) (m/z = 41)

-

Pathway B: Formation of the Trifluoromethyl Cation. Alternatively, charge retention on the trifluoromethyl fragment would lead to the highly stable trifluoromethyl cation (CF₃⁺ ) at m/z = 69 . The stability of the CF₃⁺ ion often makes it a prominent peak in the mass spectra of compounds containing a trifluoromethyl group.[9][10] The neutral fragment would be the allyl radical (CH₂=CH-CH₂•).

[CH₂=CH-CH₂-CF₃]⁺• → CH₂=CH-CH₂• + [CF₃]⁺ (m/z = 128) (m/z = 69)

-

-

Loss of a Fluorine Radical (•F): The molecular ion could lose a fluorine radical to form an ion at m/z = 109 . This is a common fragmentation pathway for fluorinated compounds.[11]

[C₄H₄F₄]⁺• → [C₄H₄F₃]⁺ + •F (m/z = 128) (m/z = 109)

-

Loss of Hydrogen Fluoride (HF): The elimination of a neutral hydrogen fluoride molecule (HF) is another plausible fragmentation pathway for fluorinated compounds, which would result in an ion at m/z = 108 .[11][12]

[C₄H₄F₄]⁺• → [C₄H₃F₃]⁺• + HF (m/z = 128) (m/z = 108)

Predicted Electron Ionization Mass Spectrum

Based on these predicted pathways, a summary of the expected major ions in the EI mass spectrum of this compound is presented in the table below.

| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway | Expected Relative Abundance |

| 128 | [C₄H₄F₄]⁺• | Molecular Ion | Low to Medium |

| 109 | [C₄H₄F₃]⁺ | Loss of •F | Medium |

| 108 | [C₄H₃F₃]⁺• | Loss of HF | Medium |

| 69 | [CF₃]⁺ | Allylic cleavage with charge on CF₃ | High (likely base peak) |

| 41 | [C₃H₅]⁺ | Allylic cleavage with charge on allyl group | High |

Predicted Behavior under Chemical Ionization (CI)

Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation compared to EI.[13] This is particularly useful for confirming the molecular weight of a compound, as the protonated molecule, [M+H]⁺, is often the most abundant ion.

When using a reagent gas like methane (CH₄) or isobutane, this compound is expected to be protonated, yielding a prominent ion at m/z = 129 .

[C₄H₄F₄] + CH₅⁺ → [C₄H₄F₄ + H]⁺ + CH₄ (m/z = 128) (m/z = 129)

Some fragmentation may still occur, primarily through the loss of a stable neutral molecule from the protonated species. A likely fragmentation would be the loss of HF, resulting in an ion at m/z = 109 .

[C₄H₅F₄]⁺ → [C₄H₄F₃]⁺ + HF (m/z = 129) (m/z = 109)

The CI spectrum is therefore predicted to be much simpler than the EI spectrum, dominated by the [M+H]⁺ ion.

Experimental Protocols

To experimentally verify the predicted fragmentation patterns, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with both EI and CI capabilities is recommended.

Sample Preparation

A dilute solution of this compound (e.g., 1-10 ppm) should be prepared in a high-purity volatile solvent such as methanol or acetonitrile.

Gas Chromatography (GC) Method

-

Injector: Split/splitless inlet, operated at a temperature of 200-250°C. A split injection with a high split ratio (e.g., 50:1) is recommended to prevent column overloading.

-

Column: A mid-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable for the separation of this volatile compound.

-

Oven Program: A temperature gradient program is recommended for good chromatographic resolution. A typical program could be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold: 2 minutes at 200°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

Mass Spectrometry (MS) Parameters

-

Ionization Mode: Both Electron Ionization (EI) and Chemical Ionization (CI) should be performed in separate runs.

-

EI Parameters:

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 35-200.

-

-

CI Parameters:

-

Reagent Gas: Methane or Isobutane.

-

Ion Source Temperature: 150-200°C.

-

Mass Range: m/z 50-200.

-

-

Detector: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used. High-resolution mass spectrometry (HRMS) would be beneficial for confirming the elemental composition of the fragment ions.

Data Interpretation and Visualization

Predicted Fragmentation Workflow (EI)

The following diagram illustrates the predicted fragmentation cascade for this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

Experimental Verification Workflow

The following diagram outlines the logical workflow for the experimental analysis and confirmation of the compound's identity.

Caption: Workflow for GC-MS analysis and structural confirmation.

The Role of Computational Mass Spectrometry

In the absence of experimental data, computational tools can provide valuable predictions of mass spectra.[1][2] Programs like CFM-EI (Competitive Fragmentation Modeling for Electron Ionization) or those based on quantum chemistry can generate in-silico spectra that can be compared with experimental results for tentative identification.[2][4] Researchers are encouraged to utilize such tools to complement their experimental findings, especially for novel or uncharacterized compounds.

Conclusion

The mass spectrometric behavior of this compound is predicted to be characterized by distinct fragmentation pathways under both electron and chemical ionization. The EI spectrum is expected to be dominated by fragments arising from allylic cleavage, notably the allyl cation (m/z 41) and the trifluoromethyl cation (m/z 69), with the latter likely being the base peak. The CI spectrum should provide clear evidence of the molecular weight with a prominent protonated molecule at m/z 129. The experimental protocols and theoretical framework provided in this guide offer a robust starting point for the confident identification and structural elucidation of this and structurally related fluorinated alkenes.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.9.4 - Fragmentation of Alkenes. Retrieved from [Link]

-

ChemTube3D. (n.d.). Part 6:Alkenes' Mass Spectrum(Fragmentation Pattern) for CSIR NET/GATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Alpha cleavage. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, November 1). mass spectrometry - α-cleavage of 1-pentene in EI-MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

- Harrison, A. G. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(10), 1311-1315.

- Allen, F., Pon, A., & Wishart, D. S. (2016). Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. Analytical Chemistry, 88(15), 7689–7697.

- Ji, H., et al. (2020). Rapid Prediction of Electron-Ionization Mass Spectrometry using Neural Networks. arXiv preprint arXiv:1811.08545.

- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons.

- Cavell, R. G., & Dobbie, R. C. (1968). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry, 7(4), 690-694.

-

National Institute of Standards and Technology. (n.d.). Mass Spectra of Fluorocarbons. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

- Arina, A., et al. (2020). Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins, Fluorotelomer Alcohols, Perfluoroalkyl Sulfonamides and Sulfonamido-Ethanols in Water.

- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-347.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]

-

Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). [Video]. YouTube. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

JoVE. (2024, April 4). Video: Mass Spectrometry: Molecular Fragmentation Overview. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. [Video]. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of but-1-ene C4H8 CH3CH2CH=CH3 fragmentation pattern of m/z m/e ions for analysis and identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrafluorocyclobutane. National Center for Biotechnology Information. Retrieved from [Link]

- Sakamoto, K., Sekimoto, K., & Takayama, M. (2017). Collision-Induced Dissociation Study of Strong Hydrogen-Bonded Cluster Ions Y−(HF)n (Y=F, O2) Using Atmospheric Pressure Corona Discharge Ionization Mass Spectrometry Combined with a HF Generator. Mass Spectrometry (Tokyo, Japan), 6(1), A0063.

- Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).

- Dobbie, R. C., & Cavell, R. G. (1967). A Study of the Fragmentation of Trifluoromethylarsenic Compounds in the Mass Spectrometer. Inorganic Chemistry, 6(7), 1406-1408.

- Wang, Y., et al. (2022). Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool. Molecules (Basel, Switzerland), 27(16), 5293.

- Herniman, J. M., & Langley, G. J. (2006). Comparison of four mass analyzers for determining carbosulfan and its metabolites in citrus by liquid chromatography/mass spectrometry. Journal of mass spectrometry : JMS, 41(11), 1473–1481.

-

National Institute of Standards and Technology. (n.d.). Ethene, tetrafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Butene, 1,1,2,3,3,4,4,4-octafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [PDF] Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Collision-Induced Dissociation Study of Strong Hydrogen-Bonded Cluster Ions Y-(HF) n (Y=F, O2) Using Atmospheric Pressure Corona Discharge Ionization Mass Spectrometry Combined with a HF Generator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. whitman.edu [whitman.edu]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

An In-depth Technical Guide to the FTIR Analysis of 2,4,4,4-Tetrafluorobut-1-ene

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2,4,4,4-Tetrafluorobut-1-ene (HFO-1354mcf). This document is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the principles and practices for characterizing this fluorinated alkene. We will delve into the theoretical underpinnings of its vibrational spectroscopy, present a robust experimental protocol, and provide a detailed interpretation of the expected spectral features.

Introduction: The Significance of this compound and the Power of FTIR

This compound, with the chemical formula C4H4F4, is a hydrofluoroolefin (HFO) that is of increasing interest in various chemical applications.[1] Its unique combination of a terminal double bond and a trifluoromethyl group imparts specific reactivity and physical properties. For drug development professionals and materials scientists, understanding the molecular structure and purity of such compounds is paramount.

FTIR spectroscopy is an indispensable analytical technique for this purpose. It is a non-destructive method that provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's constituent bonds.[2] By analyzing the absorption of infrared radiation at specific frequencies, we can identify functional groups, elucidate molecular structure, and assess sample purity.

This guide will walk you through the process of obtaining and interpreting the FTIR spectrum of this compound, providing both the "how" and the "why" behind each step, grounded in established spectroscopic principles.

Predicted Vibrational Landscape of this compound

Due to the absence of a publicly available experimental FTIR spectrum for this compound, this guide will focus on a detailed prediction of its spectral features. This prediction is based on the known vibrational frequencies of analogous chemical structures, such as terminal alkenes and molecules containing trifluoromethyl groups.

The primary vibrational modes of interest can be categorized as follows:

-

C-H Vibrations: Associated with the vinyl (=CH2) and methylene (-CH2-) groups.

-

C=C Vibrations: The stretching of the carbon-carbon double bond.

-

C-F Vibrations: The various stretching and bending modes of the carbon-fluorine bonds in the -CF3 and -CHF- groups.

-

C-C Vibrations: Stretching and bending of the carbon-carbon single bonds.

The following diagram illustrates the logical relationship between the functional groups in this compound and their expected regions of absorption in the infrared spectrum.

Caption: Predicted correlation of functional groups in this compound to their FTIR absorption regions.

Experimental Protocol: A Self-Validating Approach

The following protocol is designed to yield a high-quality FTIR spectrum of this compound, which is a volatile compound. The choice of sampling technique is critical to prevent sample loss and obtain accurate data.

Sample Handling and Preparation

Given the volatile nature of this compound, a gas-phase or sealed liquid-cell transmission FTIR analysis is recommended. Attenuated Total Reflectance (ATR) is also a viable option if the sample is handled quickly.

Protocol for Gas-Phase Analysis:

-

System Purge: Purge the FTIR spectrometer's sample compartment and a gas cell with dry nitrogen or argon to eliminate atmospheric water and carbon dioxide, which have strong infrared absorptions.

-

Background Spectrum: Acquire a background spectrum of the purged gas cell. This is a critical step for data accuracy.

-

Sample Introduction: Carefully introduce a small amount of this compound into the gas cell. The low boiling point will ensure it readily vaporizes.

-

Sample Spectrum: Acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

Protocol for Sealed Liquid-Cell Analysis:

-

Cell Preparation: Select a sealed liquid cell with infrared-transparent windows (e.g., KBr or NaCl). Ensure the cell is clean and dry.

-

Background Spectrum: Obtain a background spectrum with the empty, sealed cell in the beam path.

-

Sample Loading: Using a syringe, carefully fill the cell with liquid this compound, avoiding the introduction of air bubbles.

-

Sample Spectrum: Acquire the sample spectrum.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background.

The following diagram outlines the general workflow for the FTIR analysis of a volatile compound.

Caption: General experimental workflow for FTIR analysis of a volatile sample.